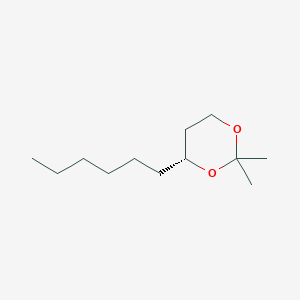
Rh110-2(Asp) Caspase Substrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rh110-2(Asp) Caspase Substrate is a fluorogenic substrate used to detect caspase activity, particularly caspase-3, which plays a crucial role in the process of apoptosis. This compound is based on rhodamine 110, a fluorophore that becomes highly fluorescent upon enzymatic cleavage. The substrate is designed to be non-fluorescent until it is cleaved by caspases, releasing the fluorescent rhodamine 110, which can be easily detected using fluorescence-based assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rh110-2(Asp) Caspase Substrate involves the conjugation of rhodamine 110 with specific peptide sequences. The general synthetic route includes:
Peptide Synthesis: The peptide sequence containing aspartic acid residues is synthesized using solid-phase peptide synthesis.
Conjugation: The synthesized peptide is then covalently linked to rhodamine 110 through its amino groups.
Industrial Production Methods: Industrial production of Rh110-2(Asp) Caspase Substrate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Peptide Synthesis: Large-scale solid-phase peptide synthesis using automated peptide synthesizers.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Conjugation and Final Purification: The purified peptide is conjugated to rhodamine 110, followed by further purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Rh110-2(Asp) Caspase Substrate primarily undergoes enzymatic cleavage reactions. The key reaction is the hydrolysis of the peptide bond by caspases, resulting in the release of fluorescent rhodamine 110 .
Common Reagents and Conditions:
Reagents: Caspases (e.g., caspase-3), HEPES buffer, ethylenediaminetetraacetic acid (EDTA), and detergents such as CHAPS.
Conditions: The reactions are typically carried out at room temperature in a buffer solution with a pH range of 7.2 to 7.4.
Major Products: The major product formed from the enzymatic cleavage of Rh110-2(Asp) Caspase Substrate is rhodamine 110, which exhibits strong fluorescence .
Applications De Recherche Scientifique
Rh110-2(Asp) Caspase Substrate has a wide range of applications in scientific research:
Chemistry: Used in the study of enzyme kinetics and the development of enzyme inhibitors.
Biology: Employed in apoptosis assays to measure caspase activity in cell cultures and tissue samples.
Medicine: Utilized in drug discovery and development to screen for compounds that modulate caspase activity, which is relevant in cancer and neurodegenerative diseases.
Industry: Applied in the development of diagnostic assays and high-throughput screening methods for pharmaceutical research .
Mécanisme D'action
The mechanism of action of Rh110-2(Asp) Caspase Substrate involves the specific recognition and cleavage by caspases. The substrate contains a peptide sequence that is recognized by caspases, leading to the hydrolysis of the peptide bond and the release of rhodamine 110. The fluorescent rhodamine 110 can then be detected using fluorescence-based methods, providing a measure of caspase activity .
Comparaison Avec Des Composés Similaires
Rh110-2(Asp) Caspase Substrate is unique due to its high sensitivity and specificity for caspase activity detection. Similar compounds include:
AMC (7-amino-4-methylcoumarin) Caspase Substrate: Another fluorogenic substrate used for caspase assays, but with different spectral properties.
AFC (7-amino-4-trifluoromethylcoumarin) Caspase Substrate: Similar to AMC but with enhanced fluorescence properties.
AnaRed™ Caspase Substrate: A red fluorogenic substrate that avoids autofluorescence interference.
Rh110-2(Asp) Caspase Substrate stands out due to its compatibility with standard fluorescein filter setups and its excellent signal-to-background ratios .
Propriétés
Numéro CAS |
220846-63-9 |
|---|---|
Formule moléculaire |
C32H26F6N4O13 |
Poids moléculaire |
788.57 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




